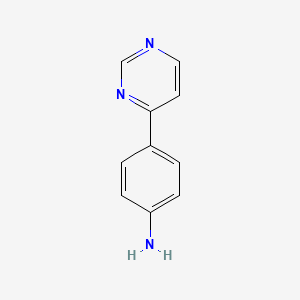

4-(4-Aminophenyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(4-Aminophenyl)pyrimidine” is a compound that has been used in the synthesis of co-polyimides (co-PIs) containing pyrimidine rings . It is synthesized by reacting the self-synthesized diamine 2,5-bis(4-aminophenyl)pyrimidine (PRM) with commercial 4,4’-diaminodiphenyl ether (ODA) and aromatic 3,3’,4,4’-biphenyltetracarboxylic dianhydride (BPDA) .

Synthesis Analysis

The synthesis of “4-(4-Aminophenyl)pyrimidine” involves a two-step method, including extrusion, coagulation, washing, drying, thermal imidization, and hot-drawing processes . The compound is synthesized by reacting the self-synthesized diamine 2,5-bis(4-aminophenyl)pyrimidine (PRM) with commercial 4,4’-diaminodiphenyl ether (ODA) and aromatic 3,3’,4,4’-biphenyltetracarboxylic dianhydride (BPDA) .

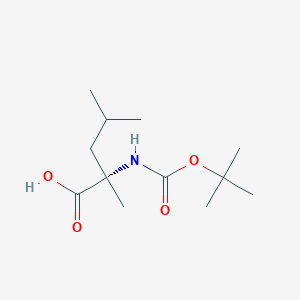

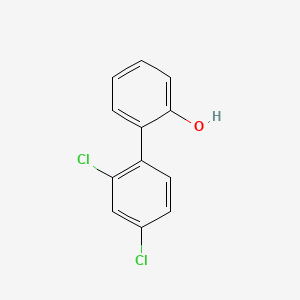

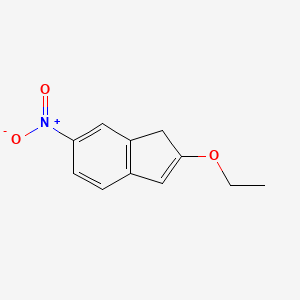

Molecular Structure Analysis

The molecular structure of “4-(4-Aminophenyl)pyrimidine” is characterized by the presence of pyrimidine rings . The wide-angle X-ray diffraction data illustrated that the co-PI fibers had lower crystallinity than the homo-PI fibers due to a marked decrease in molecular order packing by copolymerization .

Chemical Reactions Analysis

The chemical reactions involving “4-(4-Aminophenyl)pyrimidine” are complex and involve a number of transformations at the amino group . These transformations lead to the formation of a series of derivatives with various structures .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Aminophenyl)pyrimidine” are influenced by its chemical structure. The glass transition temperatures (Tg) of all PI fibers ranged from 282 to 310 °C, demonstrating the excellent thermal stability and thermal oxidation stability of all fibers .

Applications De Recherche Scientifique

Polyimide Fiber Fabrication

4-(4-Aminophenyl)pyrimidine, also known as 4-(pyrimidin-4-yl)aniline, is utilized in the fabrication of polyimide (PI) fibers. These fibers are created by copolymerizing the compound with other diamines and dianhydrides, resulting in materials that contain pyrimidine and amide moieties. The incorporation of 4-(4-Aminophenyl)pyrimidine into PI fibers enhances their properties, making them suitable for various high-performance applications due to their strength and modulus .

Drug Discovery

The pyrimidine scaffold, which includes 4-(4-Aminophenyl)pyrimidine, has found widespread therapeutic applications due to its synthetic accessibility and structural diversity. It is involved in the development of drugs with antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant properties. This compound’s versatility makes it a valuable asset in medicinal chemistry for creating a variety of pharmacologically active agents .

Mécanisme D'action

Mode of Action

The compound interacts with its targets by suppressing the activation of IGF1R and Src . This interaction results in significant inhibition of the viability of several non-small cell lung cancer (NSCLC) cell lines in vitro by inducing apoptosis .

Biochemical Pathways

The compound affects the biochemical pathways associated with IGF1R and Src. The inhibition of these pathways leads to downstream effects such as the suppression of cancer cell growth and the induction of apoptosis .

Pharmacokinetics

It’s worth noting that the compound’s potential as an anticancer agent has been evaluated in vitro and in vivo, suggesting that it possesses favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The action of 4-(4-Aminophenyl)pyrimidine results in marked suppression of the activation of IGF1R and Src, leading to significant inhibition of the viability of several NSCLC cell lines . This is achieved through the induction of apoptosis, a process that leads to programmed cell death . In vivo, the administration of this compound has been shown to significantly suppress the growth of H1299 NSCLC xenograft tumors without overt toxicity .

Action Environment

The action, efficacy, and stability of 4-(4-Aminophenyl)pyrimidine can be influenced by various environmental factors.

Propriétés

IUPAC Name |

4-pyrimidin-4-ylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-3-1-8(2-4-9)10-5-6-12-7-13-10/h1-7H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLHTYTXOOJJKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=NC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363921 |

Source

|

| Record name | 4-(4-Aminophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Aminophenyl)pyrimidine | |

CAS RN |

69491-58-3 |

Source

|

| Record name | 4-(4-Aminophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromospiro[2H-benzofuran-3,4'-oxazolidine]-2'-one](/img/structure/B6291925.png)

![Poly[3-(hexylthio)thiophene-2,5-diyl]](/img/structure/B6291940.png)

![4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B6291959.png)

![1,4-Dioxa-9-azaspiro[4.5]decan-8-one](/img/structure/B6291989.png)